![molecular formula C12H13NO2 B13188048 N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
N-[(3-Formylphenyl)methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Formylphenyl)methyl]but-2-enamide is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.23 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. It is commonly used in pharmaceutical research and various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]but-2-enamide typically involves the reaction of 3-formylbenzylamine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Formylphenyl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methyl]but-2-enamide.
Reduction: 3-(Hydroxymethylphenyl)methyl]but-2-enamide.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
N-[(3-Formylphenyl)methyl]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(3-Formylphenyl)methyl]but-2-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-Formylphenyl)methyl]but-2-enoic acid
- N-[(3-Formylphenyl)methyl]but-2-enol
- N-[(3-Formylphenyl)methyl]but-2-enamine
Uniqueness
N-[(3-Formylphenyl)methyl]but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(E)-N-[(3-formylphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H13NO2/c1-2-4-12(15)13-8-10-5-3-6-11(7-10)9-14/h2-7,9H,8H2,1H3,(H,13,15)/b4-2+ |
Clé InChI |
CPVYDFCWGKYQMA-DUXPYHPUSA-N |
SMILES isomérique |
C/C=C/C(=O)NCC1=CC(=CC=C1)C=O |
SMILES canonique |
CC=CC(=O)NCC1=CC(=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


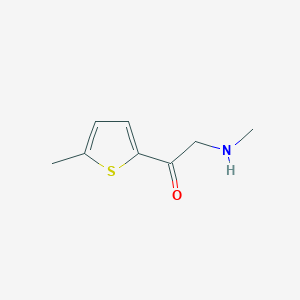
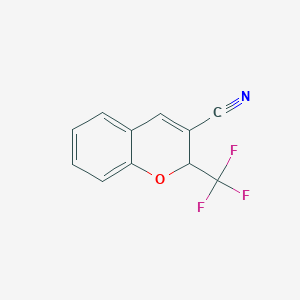
![1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)
![1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13187974.png)
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
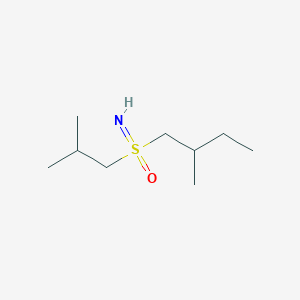
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
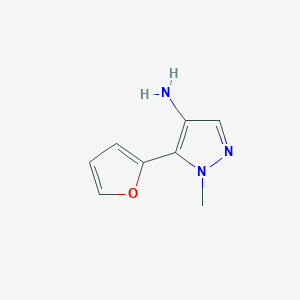
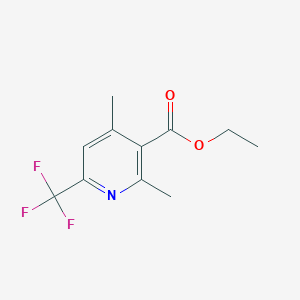
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)

![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
